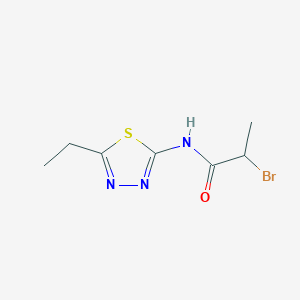

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Description

2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a brominated propanamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. This compound combines a reactive bromine atom with a thiadiazole heterocycle, which is known for its diverse biological and chemical applications. For example, similar bromo-propanamides like 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide are prepared by reacting amines with 3-bromopropanoyl chloride in basic aqueous conditions . The bromine atom in such compounds is highly reactive, enabling further functionalization, as seen in other thiadiazole derivatives where bromine substitution facilitates interactions with secondary amines or nucleophiles .

Properties

IUPAC Name |

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCZTPIGMEQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl Thioamide with Hydrazine

A common route involves reacting ethyl thioamide with hydrazine hydrate under acidic conditions. For example, ethyl thioacetate reacts with hydrazine in ethanol at reflux (78°C) to form 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction mechanism proceeds through intermediate thiosemicarbazide formation, followed by oxidative cyclization mediated by ferric ammonium sulfate (FAS), yielding the thiadiazole ring.

Representative Protocol:

-

Reactants: Ethyl thioacetate (1.0 equiv), hydrazine hydrate (1.2 equiv), FAS (0.1 equiv).

-

Conditions: Reflux in ethanol for 12 h, followed by neutralization with NaHCO₃.

-

Yield: 65–70% after purification via flash chromatography (ethyl acetate/hexane, 3:7).

Preparation of 2-Bromopropanoyl Chloride

2-Bromopropanoyl chloride, the electrophilic partner, is synthesized via bromination of propionyl chloride or through halogen exchange reactions.

Bromination of Propionyl Chloride

Propionyl chloride reacts with bromine (Br₂) in carbon tetrachloride at 0–5°C to yield 2-bromopropanoyl chloride. The reaction is highly exothermic and requires careful temperature control to avoid side products.

Key Parameters:

-

Molar Ratio: Propionyl chloride : Br₂ = 1 : 1.05.

-

Reaction Time: 2–3 h.

-

Yield: 85–90% after distillation under reduced pressure.

Amide Coupling Reaction

The final step involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromopropanoyl chloride to form the target compound.

Protocol for Amide Bond Formation

Reactants:

-

5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 equiv).

-

2-Bromopropanoyl chloride (1.1 equiv).

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature (20–25°C).

-

Reaction Time: 4–6 h.

Workup:

-

Quench with ice-cold water.

-

Extract with DCM (3 × 50 mL).

-

Dry over anhydrous Na₂SO₄.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Yield: 60–75% (white crystalline solid).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. DIPEA neutralizes HCl, driving the reaction forward. Steric hindrance from the ethyl group on the thiadiazole ring necessitates prolonged reaction times compared to unsubstituted analogs.

Alternative Synthetic Routes

Post-Amide Bromination

An alternative strategy involves brominating N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide after amide formation.

Protocol:

-

React N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (1.0 equiv) with N-bromosuccinimide (NBS, 1.05 equiv) in CCl₄ under UV light.

-

Yield: 50–55% due to competing side reactions.

Optimization Strategies

Solvent and Base Selection

Temperature and Stoichiometry

-

Temperature: Reactions at 0°C minimize hydrolysis of 2-bromopropanoyl chloride.

-

Molar Ratio: A 10% excess of acyl chloride improves yields by compensating for moisture sensitivity.

Characterization and Analytical Data

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Hydrolysis of Acyl Chloride

-

Mitigation: Use anhydrous solvents and conduct reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): Used as a radical initiator.

Triethylamine: Often used as a base in substitution reactions.

Tetrahydrofuran (THF): Common solvent for various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions with aromatic compounds can produce more complex heterocyclic structures .

Scientific Research Applications

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells. The compound’s mesoionic nature enables it to cross cellular membranes and interact strongly with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, we compare it with structurally related compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Findings and Insights

Structural Reactivity : The bromine atom in 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide enhances its utility as a synthetic intermediate, analogous to brominated thiazoles and imidazo-thiadiazoles .

Biological Potential: While the anti-epileptic activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide highlights the therapeutic promise of ethyl-thiadiazole amides , the brominated derivative’s bioactivity remains underexplored.

Solubility Challenges : Ethyl-thiadiazole amides often face solubility issues, as seen in , necessitating formulation strategies like cyclodextrin encapsulation .

Spectroscopic Identification : Structural analogs are characterized using IR, NMR, and mass spectrometry , suggesting similar methods apply to the target compound.

Biological Activity

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a member of the thiadiazole family, characterized by its unique structure that includes a bromine atom and an ethyl group. Thiadiazoles are known for their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

- Molecular Formula : C6H8BrN3OS

- Molar Mass : 250.12 g/mol

- Density : 1.727 g/cm³

- pKa : 7.15 (predicted)

The biological activity of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is largely attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Thiadiazole derivatives generally inhibit DNA replication by interfering with topoisomerase enzymes, which are essential for DNA unwinding during replication. This leads to cell death in bacterial and cancer cells .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting DNA damage. The compound's mechanism involves the activation of caspases and other apoptotic pathways .

Case Studies

A study conducted on the efficacy of various thiadiazole derivatives demonstrated that compounds similar to 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide exhibited promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells:

- Study on Antibacterial Activity : A series of experiments tested the compound against common pathogens such as MRSA and E. coli. The results indicated a notable reduction in bacterial viability at concentrations ranging from 16 to 32 µg/mL.

- Study on Anticancer Activity : In a cell line study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide?

- Methodological Answer : The synthesis typically involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 3-bromopropanoyl chloride. A common protocol uses a 5% aqueous Na₂CO₃ solution as the reaction medium with manual shaking to form a precipitate. The precipitate is filtered, washed with cold water, and dried. This method ensures high purity and avoids side reactions common in non-polar solvents . Alternative routes may include coupling agents like EDCI/HOBt in dichloromethane for better control of reaction kinetics .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Confirm the compound’s structure using:

- ¹H/¹³C NMR : To identify protons and carbons in the thiadiazole ring, ethyl group, and bromopropanamide chain (e.g., δ ~2.5 ppm for CH₂Br, δ ~160 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z = 292.08) .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The bromine atom at the β-position of the propanamide chain is highly electrophilic, enabling nucleophilic substitution. The 5-ethyl group on the thiadiazole ring enhances steric hindrance, affecting regioselectivity in reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How does the bromine substituent influence substitution reactions in this compound?

- Methodological Answer : The β-bromine undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions (25–40°C, DMF as solvent). For example, secondary amines like piperidine replace bromine to form amine derivatives, as shown in analogous thiadiazole systems . Kinetic studies using HPLC can monitor substitution rates and optimize reaction conditions .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Perform dose-response curves across multiple cell lines or enzyme isoforms.

- Compare results with structurally similar analogs (e.g., 2-bromo-N-(5-methyl-thiadiazol-2-yl)propanamide) to isolate substituent effects .

- Use molecular docking to predict binding modes and validate with mutagenesis studies .

Q. What strategies optimize reaction yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency with aryl boronic acids .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze binding stability to enzymes (e.g., kinases) over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with thiadiazole N-atoms) .

- ADMET Prediction : Use tools like SwissADME to assess solubility and metabolic stability early in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.